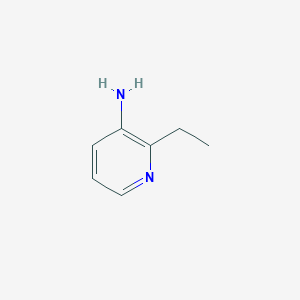

2-Ethylpyridin-3-amine

概要

説明

2-Ethylpyridin-3-amine is a chemical compound with the CAS Number: 861393-64-8 . It has a molecular weight of 122.17 and is typically in powder form . The IUPAC name for this compound is 2-ethyl-3-pyridinamine .

Molecular Structure Analysis

The InChI code for 2-Ethylpyridin-3-amine is 1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 . This indicates that the compound has a pyridine ring with an ethyl group at the 2nd position and an amine group at the 3rd position .Physical And Chemical Properties Analysis

2-Ethylpyridin-3-amine is a powder that is stored at room temperature .科学的研究の応用

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

“2-Ethylpyridin-3-amine” can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Formation of N-(pyridin-2-yl)amides

N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .

Synthesis of 3-bromoimidazopyridines

3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination . The cyclization to form imidazopyridines was promoted by the further bromination .

Pharmacophores for Molecules with Biological and Therapeutic Value

Aminopyridines, such as “2-Ethylpyridin-3-amine”, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Development of Convenient Synthetic Methods

Due to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, developing convenient synthetic methods, especially by which we can synthesize these two kinds of structures respectively from the same starting materials, is very meaningful .

Synthesis of Amides via C–C Bond Cleavage

C–C bond cleavage is another developing approach to synthesize amides . The excellent stability of C–C bond makes this subject develop slowly, exploring new methods for constructing amides directly by C–C bond cleavage is attractive .

Safety and Hazards

特性

IUPAC Name |

2-ethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIZYKRCAPLHDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylpyridin-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-3-methylbutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2801464.png)

![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B2801466.png)

![3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2801467.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2801469.png)

![3-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2801471.png)

![5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2801473.png)

![4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2801487.png)